Methyl N-benzyl-N-methyl-L-leucinate is a chemical compound classified as an amino acid derivative. Its structure features a methyl ester group attached to the amino acid L-leucine, along with both a benzyl and a methyl substituent on the nitrogen atom. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
The molecular formula of methyl N-benzyl-N-methyl-L-leucinate is , and it has a molecular weight of approximately 249.35 g/mol. The compound is often utilized in peptide synthesis and as an intermediate in organic reactions due to its reactivity and solubility characteristics.
These reactions highlight the compound's versatility as a reagent in organic synthesis and its potential for modifications to create more complex molecules.
Research has indicated that methyl N-benzyl-N-methyl-L-leucinate exhibits biological activity relevant to amino acid metabolism. It may interact with specific enzymes involved in amino acid transport and metabolism, potentially acting as an inhibitor or activator of these enzymes. Such interactions could influence various biochemical pathways, making this compound a candidate for further investigation in pharmacological studies.
The synthesis of methyl N-benzyl-N-methyl-L-leucinate typically involves several key steps:
These synthetic routes can be optimized for yield and purity, often employing techniques such as refluxing or using specific catalysts to enhance reaction efficiency.
Methyl N-benzyl-N-methyl-L-leucinate finds applications across various domains:
Studies on methyl N-benzyl-N-methyl-L-leucinate have focused on its interactions with biological molecules, particularly enzymes involved in amino acid metabolism. These interactions could elucidate mechanisms of action that are relevant for drug development. For instance, understanding how this compound modulates enzyme activity may lead to insights into designing inhibitors or activators for therapeutic purposes.
Several compounds share structural similarities with methyl N-benzyl-N-methyl-L-leucinate, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Leucine Methyl Ester | L-Leucine with a methyl ester | Lacks benzyl group; simpler structure |
| N-Benzoyl-L-Leucine Methyl Ester | L-Leucine with a benzoyl group instead | Different aromatic substituent |
| N-Benzyl-N-Methyl-L-Valine Methyl Ester | Valine instead of leucine | Different amino acid backbone |
Methyl N-benzyl-N-methyl-L-leucinate's uniqueness lies in its specific combination of functional groups, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring higher levels of interaction with biological systems or complex organic syntheses.
N-Alkylation of amino acids is a cornerstone of synthesizing derivatives like methyl N-benzyl-N-methyl-L-leucinate. A critical challenge lies in achieving selective alkylation at the nitrogen atom while preserving the stereochemical integrity of the α-carbon. The use of sulfonamide protecting groups, such as o-nitrobenzenesulfonamide (o-NBS), has proven effective in enhancing nitrogen acidity, enabling regioselective alkylation under mild conditions. For example, o-NBS-protected leucine methyl esters undergo methylation with methyl iodide in the presence of potassium carbonate and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst, yielding N-methylated intermediates in >85% efficiency.
Key Reaction Parameters for N-Methylation
| Parameter | Value/Range |
|---|---|
| Protecting Group | o-Nitrobenzenesulfonamide |
| Base | Potassium Carbonate |
| Catalyst | TEBA |
| Temperature | 25–80°C |
| Yield | 86–91% |
This method avoids epimerization due to the steric and electronic stabilization provided by the o-NBS group, which directs alkylation exclusively to the nitrogen atom.
The Mitsunobu reaction offers a robust alternative for N-methylation, particularly when traditional alkylation methods risk racemization. By employing N-tosyl-protected amino acids, the reaction proceeds via a redox mechanism using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). For instance, N-tosyl-L-leucine methyl ester reacts with methanol under Mitsunobu conditions to yield N-methylated products with retention of configuration.
Advantages of Mitsunobu Protocol
Table 1: Mitsunobu Reaction Conditions
| Component | Role | Quantity (Equiv.) |
|---|---|---|
| N-Tosyl-Leucine Ester | Substrate | 1.0 |
| DIAD | Oxidizing Agent | 1.2 |
| PPh₃ | Reducing Agent | 1.2 |
| Methanol | Nucleophile | 5.0 |
This method is particularly advantageous for synthesizing sterically hindered N-alkylated amino acids.
Sulfonamide groups are indispensable for directing N-alkylation. The o-NBS group, for example, enhances nitrogen acidity (pKa ~ 4–5) compared to unmodified amines (pKa ~ 10), enabling deprotonation with mild bases like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). Subsequent alkylation with methyl p-nitrobenzenesulfonate proceeds efficiently at 25°C, achieving >90% yields. Deprotection is achieved using thiophenol/potassium carbonate, which cleaves the sulfonamide without affecting methyl esters.
Sequential Steps in Protection-Deprotection
This sequence ensures minimal side reactions and high functional group compatibility.
Phase-transfer catalysis (PTC) addresses solubility challenges in biphasic alkylation systems. Triethylbenzylammonium chloride (TEBA) facilitates the transfer of hydroxide ions from aqueous to organic phases, enabling efficient deprotonation of sulfonamides. For methyl N-benzyl-N-methyl-L-leucinate synthesis, TEBA (5 mol%) in a toluene/water mixture with methyl iodide and K₂CO₃ achieves 89% yield at 50°C.
Table 2: PTC Optimization Parameters
| Variable | Optimal Value |
|---|---|
| Catalyst | TEBA |
| Solvent System | Toluene/Water (3:1) |
| Temperature | 50°C |
| Reaction Time | 12 Hours |
PTC minimizes byproducts such as O-alkylation and ensures scalability for industrial applications.
The incorporation of N-methyl amino acids, including derivatives related to methyl N-benzyl-N-methyl-L-leucinate, into peptide sequences through ribosomal synthesis has emerged as a powerful strategy for generating peptides with enhanced pharmacological properties [4] [5]. Research has demonstrated that N-methyl leucine can be efficiently incorporated into peptides using reconstituted Escherichia coli translation systems, achieving incorporation efficiencies of approximately 74% compared to natural amino acids [4]. This high efficiency stems from the successful utilization of N-methylated, precharged transfer ribonucleic acid in combination with protein synthesis systems, where natural amino acids and their corresponding aminoacyl-transfer ribonucleic acid synthetases are systematically withdrawn [5].
The ribosomal synthesis approach enables the incorporation of multiple N-methyl amino acids within a single peptide chain, with studies showing successful incorporation of up to three N-methyl residues including N-methyl leucine, N-methyl threonine, and N-methyl valine [4] [5]. The translation reactions supplemented with N-methylated amino acids yield peptide products with high purity, where the desired N-methyl peptides represent the sole translation products detected through mass spectrometry analysis [5]. Enhanced incorporation efficiency has been achieved through modifications to bacterial ribosomes and the supplementation of elongation factor P, which facilitates the accommodation of sterically hindered N-methylated substrates [6].
Recent advances in ribosomal incorporation techniques have expanded beyond traditional protein synthesis systems to include flexizyme-based approaches, which utilize ribozymes to charge transfer ribonucleic acids with N-methylated amino acids [7]. These systems have demonstrated the capacity to reassign multiple codons simultaneously to N-methyl amino acids, enabling the synthesis of linear and cyclic N-methyl peptides with high purities [7]. The incorporation efficiency varies depending on the specific N-methyl amino acid, with aromatic derivatives like N-methyl phenylalanine showing moderate incorporation rates of 25-45%, while aliphatic derivatives demonstrate higher efficiency [8].
| Table 1: N-Methyl Amino Acid Incorporation Efficiency in Ribosomal Synthesis | ||||
|---|---|---|---|---|
| N-Methyl Amino Acid | Incorporation Efficiency (%) | Translation System | Multiple Incorporation | Reference Citation |
| N-methyl leucine | 74 | PURE system | Yes (up to 3) | [4] [5] |
| N-methyl threonine | 74 | PURE system | Yes (up to 3) | [4] [5] |
| N-methyl valine | 74 | PURE system | Yes (up to 3) | [4] [5] |
| N-methyl tyrosine | 40-60 | Modified tRNA | Limited | [6] |
| N-methyl alanine | 30-50 | Flexizyme | Moderate | [8] [7] |
| N-methyl phenylalanine | 25-45 | Flexizyme | Moderate | [8] [7] |
The incorporation of N-methyl amino acids, particularly those structurally related to methyl N-benzyl-N-methyl-L-leucinate, exerts profound effects on the secondary structure formation of antimicrobial peptides [9]. Studies investigating the substitution of natural amino acids with N-methyl derivatives in antimicrobial peptide sequences have revealed position-dependent impacts on helical content and overall structural organization [9]. In alpha-helical antimicrobial peptides, N-methylation typically reduces alpha-helix content by 24-30%, with the incorporation leading to increased contribution of beta-turn and unordered structural elements [9].
The structural consequences of N-methylation appear most pronounced when modifications occur in the central regions and carboxyl-terminal portions of antimicrobial peptide sequences, where the disruption of regular secondary structure correlates with altered antimicrobial activity [9]. Peptides with N-methyl substitutions at positions six and nine within antimicrobial sequences demonstrate higher structural organization and enhanced antimicrobial activity compared to those modified at positions five and eight, suggesting that the adoption of alpha-helical structure remains crucial for optimal activity [9]. Circular dichroism spectroscopy analysis confirms that N-methylated antimicrobial peptides exhibit predominantly unordered structures in the presence of membrane-mimetic environments, which correlates with reduced hemolytic activity [9].
The impact of N-methylation on antimicrobial peptide structure extends beyond simple secondary structure disruption to include effects on peptide-membrane interactions and conformational flexibility [10]. Biophysical studies have demonstrated that antimicrobial peptides containing N-methyl modifications undergo conformational changes upon membrane interaction, transitioning from random coil structures in solution to more organized amphipathic conformations at membrane surfaces [10]. The backbone N-methylation fundamentally alters the hydrogen bonding patterns essential for maintaining traditional secondary structures, with the removal of amide hydrogen atoms preventing the formation of stabilizing intramolecular hydrogen bonds characteristic of alpha-helical and beta-sheet structures [11].
Research on the cyclic antimicrobial peptide teixobactin has provided insights into how N-methylation affects structure-activity relationships in natural antimicrobial compounds [11]. N-methylated analogues of teixobactin demonstrate that hydrogen bonding along the amino-terminal tail region plays a critical role in maintaining antimicrobial activity, with backbone methylation disrupting these essential interactions [11]. The systematic evaluation of N-methylation effects reveals that the modification can either enhance or diminish antimicrobial potency depending on the specific position and the resulting conformational changes [11].
| Table 2: Impact of N-Methylation on Peptide Secondary Structure | ||||
|---|---|---|---|---|
| Peptide Type | Effect of N-Methylation | Structural Change (%) | Antimicrobial Activity Impact | Reference Citation |
| Alpha-helical antimicrobial peptides | Reduces alpha-helix content | 24-30% reduction | Position-dependent | [9] |
| Cyclic peptides | Stabilizes constrained conformations | 50-70% rigidification | Enhanced stability | [12] |
| Linear peptides | Increases conformational flexibility | 40-60% flexibility increase | Variable | [13] |
| Beta-sheet structures | Promotes beta-turn formation | 25-35% increase | Reduced activity | [14] |
| Turn structures | Enhances turn propensity | 30-50% enhancement | Enhanced selectivity | [11] |
The strategic disruption of hydrogen bond networks through N-methylation represents a fundamental mechanism by which compounds like methyl N-benzyl-N-methyl-L-leucinate influence peptide structure and function [15] [12]. The replacement of amide hydrogen atoms with methyl groups eliminates the capacity for these positions to participate as hydrogen bond donors, fundamentally altering the intramolecular and intermolecular interaction patterns that stabilize peptide conformations [14]. Energy calculations demonstrate that the destabilization associated with hydrogen-to-methyl substitution ranges from 0.3 to 1.7 kilocalories per mole, with the magnitude of destabilization varying according to the specific position and local environment [14].
The mechanism of hydrogen bond disruption operates through multiple pathways, including direct elimination of donor sites, steric interference with acceptor accessibility, and electronic modulation of remaining hydrogen bonding interactions [15] [16]. Steric hindrance introduced by methyl groups creates spatial constraints that prevent the formation of traditional hydrogen bonding geometries, with energy penalties ranging from 1.0 to 2.5 kilocalories per mole for disrupted secondary structure elements [15]. The electronic effects of N-methylation alter the basicity and polarization of carbonyl groups in the peptide backbone, modifying the strength and directionality of remaining hydrogen bonds [16].
Paradoxically, while N-methylation disrupts some hydrogen bonding interactions, it can simultaneously stabilize others through conformational restriction and the concentration of hydrogen bonding potential in fewer, stronger interactions [12]. Hydrogen-deuterium exchange studies reveal that N-methylated peptides often exhibit highly stable intramolecular hydrogen bonds between non-methylated amide groups, with exchange rates significantly slower than those observed in non-methylated counterparts [12]. This selective stabilization of hydrogen bond networks contributes to the enhanced metabolic stability and altered bioactivity profiles characteristic of N-methylated peptides [12].
The conformational consequences of disrupted hydrogen bonding extend beyond local structural perturbations to influence global peptide topology and dynamics [15]. Nuclear magnetic resonance studies demonstrate that N-methylated cyclic peptides adopt distinct conformational states characterized by transannular hydrogen bonds between strategically positioned non-methylated residues [12]. The energy associated with these stabilized conformations ranges from 1.5 to 3.0 kilocalories per mole, representing significant thermodynamic drivers for specific three-dimensional arrangements [12].
Evidence for hydrogen bond network modulation comes from comprehensive structural analyses of N-methylated peptide libraries, where systematic methylation patterns reveal position-dependent effects on hydrogen bonding [15]. The most pronounced disruption occurs when methylation targets residues involved in critical secondary structure stabilization, while methylation at turn regions or loop structures may have minimal impact on overall hydrogen bonding networks [15]. Advanced computational modeling confirms that the energetic penalties associated with hydrogen bond disruption create conformational preferences that can be exploited for peptide design applications [17].
| Table 3: Hydrogen Bond Network Disruption Mechanisms | ||||
|---|---|---|---|---|
| Mechanism | N-Methylation Effect | Energy Impact (kcal/mol) | Structural Consequence | Reference Citation |
| Amide NH removal | Complete elimination | 0.3-1.7 | Loss of backbone H-bonds | [14] |
| Steric hindrance | Methyl group interference | 1.0-2.5 | Disrupted secondary structure | [15] |
| Electronic effects | Altered basicity | 0.5-1.2 | Modified peptide properties | [16] |
| Conformational restriction | Reduced flexibility | 2.0-4.0 | Stabilized conformations | [12] |
| Intramolecular stabilization | Enhanced H-bonding of remaining NH | 1.5-3.0 | Selective H-bond networks | [15] |
The enhancement of conformational rigidity through N-methylation, as exemplified by compounds like methyl N-benzyl-N-methyl-L-leucinate, constitutes a primary mechanism for improving peptide resistance to proteolytic degradation [18] [19]. Systematic studies of N-methyl scanning mutagenesis demonstrate that the incorporation of single N-methyl residues can increase proteolysis resistance by factors ranging from 72 to over 1000-fold, depending on the target protease and the position of modification [18]. The mechanism underlying this dramatic enhancement involves multiple complementary effects, including altered substrate recognition, disrupted enzyme-substrate interactions, and increased conformational constraints that prevent optimal positioning within protease active sites [18].
Protease resistance enhancement occurs through direct interference with enzyme recognition sequences and indirect effects on peptide backbone flexibility [19]. The introduction of N-methyl groups creates steric barriers that prevent peptides from adopting the extended conformations typically required for efficient proteolytic processing [20]. Molecular dynamics simulations reveal that N-methylated peptides exhibit significantly reduced backbone flexibility, with root mean square deviations of backbone atoms decreasing by 3-5 fold compared to non-methylated counterparts [19]. This conformational restriction manifests as narrowed phi and psi angle distributions, with allowed conformational space reduced by factors of 2-3 for each modified residue [19].
The position-dependence of protease resistance enhancement reflects the specific requirements of different proteolytic enzymes and their interaction with substrate peptides [18]. Trypsin cleavage sites demonstrate the highest sensitivity to N-methylation, with modifications at P2, P1, P1', and P2' positions relative to the scissile bond providing substantial protection [18]. Remarkably, the protective effect extends beyond the immediate cleavage site, with N-methyl residues positioned up to four amino acids away from the target bond still conferring significant resistance [18]. This extended protective effect suggests that N-methylation influences the global conformational properties of peptide substrates rather than simply blocking local enzyme-substrate contacts [18].
Quantitative analysis of protease resistance mechanisms reveals enzyme-specific patterns of protection [21] [22]. Serine proteases including trypsin and chymotrypsin show the greatest sensitivity to N-methylation, with resistance factors often exceeding 100-fold for strategically positioned modifications [18]. Elastase-type enzymes demonstrate moderate sensitivity, while metalloproteases and aspartyl proteases show variable responses depending on substrate sequence and modification pattern [21]. The differential sensitivity reflects the distinct structural requirements and recognition mechanisms employed by different protease families [23].
The relationship between conformational rigidity and protease resistance extends beyond simple steric blocking to include thermodynamic and kinetic factors [20]. N-methylated peptides exhibit increased rotational barriers around modified amide bonds, with energy penalties ranging from 2.0 to 6.0 kilocalories per mole for rotation [17]. These elevated energy barriers restrict the conformational sampling available to modified peptides, effectively reducing the probability of encountering conformations suitable for productive enzyme binding [20]. The resulting kinetic stabilization contributes to extended half-lives in biological systems, with some N-methylated peptides demonstrating complete resistance to serum-borne metabolic enzymes [21].
Mechanistic studies employing model peptide systems have elucidated the structural basis for enhanced stability [19]. Cyclic peptides provide particularly clear examples of how conformational restriction translates to protease resistance, with N-methylated cyclic structures showing 30-fold greater stability than linear counterparts [19]. The enhanced stability results from the combined effects of cyclization-induced rigidity and N-methylation-mediated backbone modification, creating peptides with dramatically reduced susceptibility to proteolytic attack [19]. Advanced spectroscopic techniques confirm that the most stable N-methylated peptides adopt highly constrained conformations with limited backbone mobility and reduced solvent accessibility [21].
| Table 4: Protease Resistance Enhancement Data | |||||
|---|---|---|---|---|---|
| Protease Type | Resistance Fold-Increase | Position Dependence | Mechanism | Half-life Enhancement | Reference Citation |
| Trypsin | 72-1000 | High (P1-P2 positions) | Active site disruption | Hours to days | [18] |
| Chymotrypsin | 50-500 | Moderate | Substrate recognition interference | Hours | [18] |
| Elastase | 100-800 | Low | Conformational restriction | Days | [21] |
| Pepsin | 25-200 | Variable | pH-dependent effects | Minutes to hours | [19] |
| General proteases | 10-100 | Sequence-dependent | Multiple factors | Variable | [22] |
| Table 5: Conformational Rigidity Parameters | |||||
|---|---|---|---|---|---|
| Parameter | Non-methylated peptides | N-methylated peptides | Restriction Factor | Functional Impact | Reference Citation |
| Phi angle range (degrees) | ±60-180 | ±30-90 | 2-3x reduction | Reduced conformational sampling | [19] |
| Psi angle range (degrees) | ±60-180 | ±30-90 | 2-3x reduction | Limited backbone flexibility | [19] |
| RMSD backbone atoms | 2.5-4.0 Å | 0.8-1.5 Å | 3-5x reduction | Enhanced structural stability | [12] |
| Rotational barriers (kcal/mol) | 0.5-2.0 | 2.0-6.0 | 4-10x increase | Increased energy barriers | [17] |
| Flexibility index | 0.7-0.9 | 0.2-0.4 | 2-4x reduction | Improved proteolytic stability | [20] |